2-(2-chlorophenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(2-chlorophenoxy)ethyl N-phenylcarbamate is a chemical compound with the molecular formula C15H14ClNO3. It is known for its unique structure, which combines a chlorophenoxy group with an ethyl N-phenylcarbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)ethyl N-phenylcarbamate typically involves the reaction of 2-chlorophenol with ethylene carbonate to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy compounds.
Scientific Research Applications
2-(2-chlorophenoxy)ethyl N-phenylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include the disruption of cellular processes or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-phenylcarbamate
- 2-(2-chlorophenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate
- 2-(2-chlorophenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
Uniqueness
2-(2-chlorophenoxy)ethyl N-phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVORXYTTWKIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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